
5,7-Difluoroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 5,7-Difluoroisoquinoline-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Titanium(III) chloride (TiCl3) in aqueous solution.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and substituted isoquinolines, each with unique chemical and biological properties.
Scientific Research Applications
5,7-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5,7-Difluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Difluoroisoquinoline-1-carboxylic acid
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
- 1-Methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinoline-9-one
Uniqueness
5,7-Difluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms at the 5 and 7 positions of the isoquinoline ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other fluorinated isoquinoline derivatives.
Properties
Molecular Formula |
C10H5F2NO2 |
|---|---|
Molecular Weight |
209.15 g/mol |
IUPAC Name |
5,7-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
AQZCKTQFDYPEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13249813.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13249821.png)
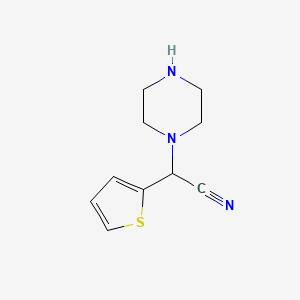

![N-[(4-ethylphenyl)methyl]cyclopentanamine](/img/structure/B13249843.png)
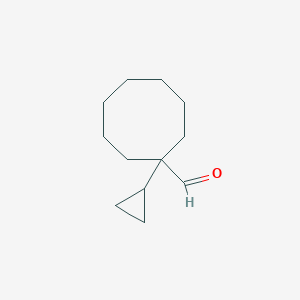
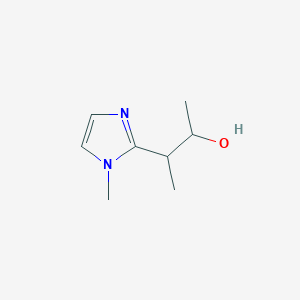

![(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
![3-[(Dimethylamino)methyl]cyclohexan-1-one](/img/structure/B13249875.png)
![tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate](/img/structure/B13249886.png)
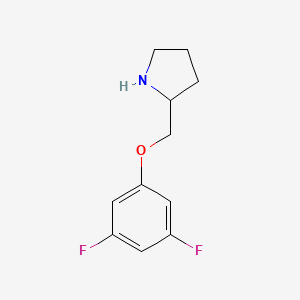
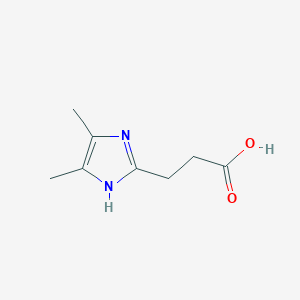
![2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13249899.png)
